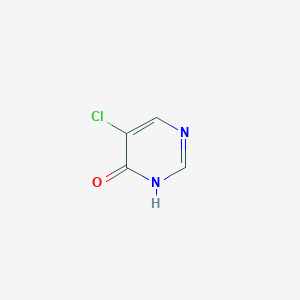

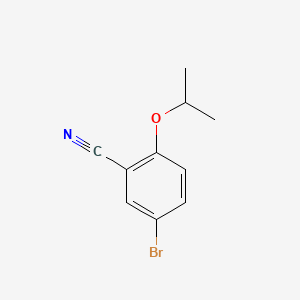

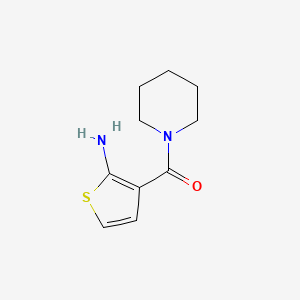

![molecular formula C14H19NO2 B1274786 1-[(4-甲基苯基)甲基]哌啶-4-羧酸 CAS No. 897094-27-8](/img/structure/B1274786.png)

1-[(4-甲基苯基)甲基]哌啶-4-羧酸

描述

The compound "1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid" is a derivative of piperidine-4-carboxylic acid, which is a structural motif present in various pharmacologically active compounds. Piperidine derivatives are known for their diverse biological activities, including anticonvulsant, antihypertensive, and antihistaminic effects, as well as their role as ligands for receptors like NMDA . The specific compound , however, is not directly mentioned in the provided papers, but its analysis can be inferred from the related research on piperidine derivatives.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions starting from piperidine-4-carboxylic acid or its esters. For instance, the synthesis of 4-(phosphonoalkyl)-2-piperidinecarboxylic acids involves the conversion of piperidine-4-carboxylic acids to their corresponding β-keto esters, followed by further chemical transformations . Similarly, the synthesis of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates starts from piperidine-4-carboxylic acids, which are converted to β-keto esters and then reacted with hydrazines . These methods highlight the versatility of piperidine-4-carboxylic acid as a precursor for various heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods. For example, the crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, was determined by single crystal X-ray diffraction, revealing a chair conformation of the piperidine ring with the carboxyl group in the equatorial position . Similarly, the absolute configurations of other piperidine derivatives were determined using X-ray diffraction, showing the orientation of substituents around the piperidine ring .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including alkylation, decarbomethoxylation, and cyclization. The reactivity of these compounds is often studied to develop synthetic pathways for pharmacologically active molecules or natural product analogs . For example, the preparation of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives involves Michael addition and Dieckmann reactions . Additionally, the reactions of piperidine with formic acid demonstrate its potential to undergo C-C bond scission and formylation, leading to various N-alkylated piperidines10.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Zwitterionic forms of piperidine-4-carboxylic acid, for example, show a three-dimensional assembly of hydrogen bonds due to interactions between the amino and carboxylate groups and water molecules . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as drug candidates.

科学研究应用

癌症治疗中的Aurora激酶抑制

(ロバート ヘンリー,ジェームズ, 2006)讨论了一种结构相关的化合物,与1-[(4-甲基苯基)甲基]哌啶-4-羧酸类似,作为Aurora激酶抑制剂。这表明在癌症治疗中具有潜在用途,因为Aurora激酶是癌症治疗中已知的靶点。

抗癌药物开发

(A. Rehman et al., 2018)的工作涉及合成和评估哌啶-4-羧酸衍生物作为潜在的抗癌药物。他们的研究突出了这些化合物的抗癌潜力,表明它们在药物化学中的相关性。

有机合成中的应用

(J. Magano et al., 2014)探讨了有机合成中使用相关哌啶衍生物。这凸显了该化合物在制备各种具有化学重要性的产品中的重要性。

心血管研究

(A. Krauze et al., 2004)研究了哌啶衍生物的腈类对心血管活性的影响。这项研究指向了1-[(4-甲基苯基)甲基]哌啶-4-羧酸在心血管药物中的潜在应用。

神经学应用

(Kalina Mambourg et al., 2021)研究了与问题化合物相关的丙氨酰哌啶类似物,作为Ubiquitin C-末端水解酶-L1 (UCH-L1)的增效剂。这种酶在神经退行性疾病中具有重要意义,暗示了神经学应用。

哌啶衍生物在胺类合成中的应用

(H. P. Acharya, D. Clive, 2010)提出了合成哌啶衍生物作为广泛范围胺类中间体的方法。这在药物和有机化学的背景下是相关的。

抗组胺活性

(O. Peeters et al., 1994)研究了相关化合物的苄酯在Levocabastine合成中的应用,Levocabastine是一种抗组胺药。这表明该化合物在抗组胺药物开发中的潜在用途。

未来方向

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid” and its derivatives could have potential applications in the pharmaceutical industry.

属性

IUPAC Name |

1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-2-4-12(5-3-11)10-15-8-6-13(7-9-15)14(16)17/h2-5,13H,6-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRQDCFLAKBULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391228 | |

| Record name | 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid | |

CAS RN |

897094-27-8 | |

| Record name | 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

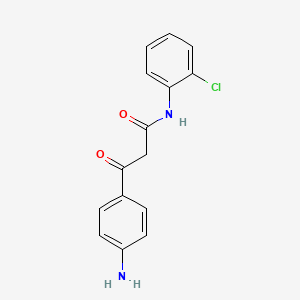

![4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274709.png)

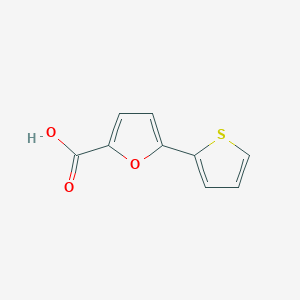

![Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-](/img/structure/B1274721.png)

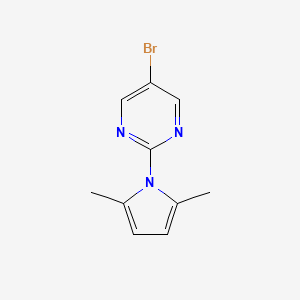

![5-[2-([1,1'-Biphenyl]-2-ylamino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B1274733.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclohexanecarboxylate](/img/structure/B1274743.png)